4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine
Description
Properties
IUPAC Name |
4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-13-6-7-11-8(15-12-7)9(10)2-4-14-5-3-9/h2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMHBKYJHZRFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2(CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions . The reaction conditions often include the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and microwave irradiation to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine is utilized as a building block for synthesizing more complex molecules. Its unique structural features make it an attractive candidate for creating derivatives with enhanced properties.
Biology
The biological research surrounding this compound focuses on its potential as a bioactive molecule. Studies suggest that its structural characteristics may allow it to interact with various biological targets, making it a candidate for drug development. For instance, the oxadiazole ring can act as a bioisostere for amides and esters, mimicking these functional groups in biological systems.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic applications. Its ability to interact with specific enzymes or receptors positions it as a promising scaffold for designing new pharmaceuticals. Preliminary studies indicate potential efficacy against certain diseases, warranting further investigation into its pharmacological properties.
Industry
In industrial applications, this compound may be employed in the development of materials with specific properties, such as polymers and coatings. Its unique chemical structure could lead to innovations in material science.
Case Studies
Recent studies have highlighted the compound's potential in various applications:
- Anticancer Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to this compound showed promising growth inhibition percentages against several cancer types .
- Antibacterial Properties : Some studies have explored the antibacterial capabilities of oxadiazole derivatives against pathogens like E. coli, demonstrating their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a bioisostere for amides and esters, allowing it to mimic these functional groups in biological systems . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives such as:
- 3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methylamine
- 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)phenylamino-4-oxobutanoate
Uniqueness
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-amine moiety can enhance its solubility and reactivity compared to other 1,2,4-oxadiazole derivatives .
Biological Activity
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine is a chemical compound characterized by its unique oxadiazole ring structure. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula for this compound is with a molecular weight of 199.23 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₅N₃O₃ |
| Molecular Weight | 199.23 g/mol |
| CAS Number | 1556383-09-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole ring acts as a bioisostere for amides and esters, allowing the compound to mimic these functional groups. This feature enhances its ability to engage with biological macromolecules such as proteins and enzymes.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for cellular processes.
- Antiproliferative Activity : Preliminary studies indicate that it may possess antiproliferative properties against various cancer cell lines.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell growth and apoptosis.
Biological Activity Studies
Research studies have been conducted to evaluate the biological activity of this compound across various models.
Anticancer Activity
A notable study investigated the anticancer properties of derivatives similar to this compound. These studies revealed that modifications in the oxadiazole ring significantly influenced the antiproliferative activity against melanoma and prostate cancer cells. The results indicated a shift from micromolar to nanomolar activity levels with structural modifications .
Antimicrobial Activity
In another study focusing on antimicrobial properties, compounds structurally related to this compound exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria. The inhibition zones were measured using standard microbiological techniques .
Comparative Analysis
When comparing this compound with other oxadiazole derivatives, several unique features emerge:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| Compound A | High (nM range) | Moderate | Contains a phenyl group |
| Compound B | Moderate (μM range) | High | Includes halogen substituents |
| Target Compound | High (nM range) | Moderate | Enhanced solubility due to oxan structure |
Case Studies
- Study on Structure Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the methoxy group on the oxadiazole ring significantly enhances the lipophilicity and overall biological activity of the compound.
- Mechanistic Study : In vitro experiments demonstrated that the compound's mechanism involves disruption of tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis .
Q & A
Q. What are the recommended synthetic routes for 4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine?
- Methodological Answer : The synthesis typically involves cyclization reactions between hydroxylamine derivatives and carboxylic acid precursors. For example, oxadiazole rings can be formed via condensation of amidoximes with activated carbonyl groups under reflux conditions in polar solvents (e.g., ethanol or DMF). The methoxymethyl group may be introduced via nucleophilic substitution using methoxymethyl chloride or similar reagents. Post-synthetic modifications (e.g., amine protection/deprotection) are critical to ensure regioselectivity .
Q. How can the molecular structure of this compound be characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS is the gold standard for structural elucidation, providing bond lengths, angles, and intermolecular interactions . Complementary techniques include:
- NMR : H/C NMR to confirm proton environments and substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- FT-IR : Identification of functional groups (e.g., C=N in oxadiazole, N-H in amine) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Initial screening often involves:
- Enzyme Inhibition Assays : Dose-response curves against target enzymes (e.g., proteases, kinases) using fluorometric or colorimetric substrates.
- Cellular Viability Assays : MTT or resazurin-based tests to assess cytotoxicity.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for proteins .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to active sites (e.g., viral proteases or receptors).
- Molecular Dynamics (MD) Simulations : Assess ligand-protein stability over time (50–100 ns trajectories) using AMBER or GROMACS.
- QSAR Models : Regression analysis of structural descriptors (e.g., logP, polar surface area) against bioactivity data to guide synthetic prioritization .
Q. What strategies address contradictory data in biological assays (e.g., high in vitro vs. low in vivo activity)?
- Methodological Answer :
- Orthogonal Validation : Confirm in vitro results with alternative assays (e.g., radioactive labeling vs. fluorescence).
- ADME Profiling : Evaluate pharmacokinetic parameters (e.g., metabolic stability in liver microsomes, plasma protein binding) to identify bioavailability bottlenecks.
- Crystallographic Studies : Resolve binding ambiguities by co-crystallizing the compound with its target protein .
Q. How can synthetic yields be improved while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial design to optimize reaction parameters (temperature, solvent, catalyst loading).
- Green Chemistry Approaches : Microwave-assisted synthesis or ultrasound irradiation to enhance reaction kinetics and reduce byproducts.
- In-line Analytics : ReactIR or HPLC-MS monitoring for real-time detection of intermediates .
Q. What structural analogs of this compound show divergent biological profiles, and why?
- Methodological Answer : Compare derivatives with:
- Substituent Variations : Electron-withdrawing groups (e.g., -CF) may enhance metabolic stability but reduce solubility.
- Heterocycle Replacements : Replacing oxadiazole with triazole or thiadiazole alters hydrogen-bonding capacity and target selectivity.
- Case Study : Methyl-to-ethyl substitutions in the methoxymethyl group increased lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
Critical Analysis of Evidence
- Conflicting Data : Some studies report variable enzymatic inhibition across oxadiazole analogs due to crystallographic resolution limits (e.g., disordered side chains in protein-ligand structures) .
- Best Practices : Cross-validate computational predictions with experimental assays (e.g., SPR for binding kinetics post-docking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
